(1-methyl-1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone is a compound that features an indole and a piperazine moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Piperazine derivatives are also significant in medicinal chemistry due to their pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the condensation of phenylhydrazine with various carbonyl compounds . For (1-methyl-1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone, a typical synthetic route might involve the reaction of 1-methylindole with a suitable piperazine derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxindole derivatives.
Substitution: Electrophilic substitution reactions are common in the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole or piperazine rings .
Scientific Research Applications
(1-methyl-1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing biological processes such as cell signaling and enzyme activity . The piperazine ring can enhance the compound’s ability to cross biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin and tryptophan share the indole moiety and exhibit similar biological activities.
Piperazine Derivatives: Compounds such as fluphenazine and piperazine itself are structurally related and have comparable pharmacological properties.
Uniqueness
(1-methyl-1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone is unique due to the combination of the indole and piperazine moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H21N3O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(1-methylindol-4-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H21N3O/c1-21-11-10-17-18(8-5-9-19(17)21)20(24)23-14-12-22(13-15-23)16-6-3-2-4-7-16/h2-11H,12-15H2,1H3 |
InChI Key |
XQRKOVRXXIBQDW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.